N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-20-18(23)13-4-7-16-17(10-13)22-26-21-16/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWWICQYZNLERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydronaphthalene core and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is , which contributes to its diverse biological activities. The presence of the hydroxyl and methoxy groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| Molecular Weight | 378.46 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, it could potentially increase endocannabinoid levels in the body, which are known to play roles in pain modulation, appetite regulation, and mood stabilization.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds related to thiadiazole derivatives. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549). For example, certain derivatives exhibited IC50 values as low as 1.61 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as methyl or methoxy substitutions on the aromatic rings, has been correlated with enhanced anticancer activity. This suggests that modifications to the benzo[c][1,2,5]thiadiazole moiety could further optimize its efficacy against cancer cells .
Antimicrobial Properties
The thiadiazole ring system has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold have demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study by Evren et al. (2019) investigated novel N-substituted thiadiazoles for their anticancer properties. The results indicated that compounds similar to this compound showed promising selectivity against tumor cells while exhibiting low toxicity towards normal cells .
Case Study 2: Enzyme Inhibition
Research has also highlighted the potential of this compound in modulating endocannabinoid signaling pathways through FAAH inhibition. This mechanism is particularly relevant for developing treatments for chronic pain and anxiety disorders.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. A study evaluated various thiadiazole derivatives for their antibacterial and antifungal activities against multiple pathogens. The results demonstrated that compounds similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide showed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines (e.g., SKNMC for neuroblastoma and HT-29 for colon cancer). The results indicated that certain compounds exhibited cytotoxic effects comparable to established chemotherapeutic agents . This suggests that this compound may also hold promise in cancer treatment.
Neuroprotective Effects
The compound has been explored for its potential in neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the formation of neurotoxic amyloid beta oligomers . This mechanism is crucial since amyloid beta accumulation is a hallmark of Alzheimer's pathology.
Study 1: Antimicrobial Evaluation
In a study conducted by Mahendrasinh et al., novel thiadiazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Screening
A series of thiadiazole derivatives were evaluated for cytotoxicity against various cancer cell lines (SKNMC and HT-29). The study found that while none surpassed doxorubicin's effectiveness as a reference drug, some exhibited promising activity that warrants further investigation .
Study 3: Neuroprotective Mechanism
Research focused on the neuroprotective effects of similar compounds demonstrated their ability to inhibit amyloid beta oligomer formation in vitro. This suggests potential therapeutic applications in treating Alzheimer's disease .
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Benzo[c]thiadiazole rings are typically synthesized via cyclocondensation reactions. A modified procedure from involves treating 1,2-diaminobenzene with thionyl chloride under reflux to form the thiadiazole ring. For carboxylation at the 5-position, directed lithiation strategies are employed:
Alternative Route: Suzuki-Miyaura Coupling
For functionalized derivatives, Suzuki-Miyaura cross-coupling enables aryl group introduction. As demonstrated in, 4,7-dibromobenzo[c]thiadiazole undergoes coupling with boronic acids under palladium catalysis:
$$ \text{Br}2\text{BTZ} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Ar}_2\text{BTZ} $$
While this method is optimal for diaryl derivatives, carboxylation requires post-functionalization via oxidation of methyl or nitrile groups.
Preparation of (1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methanamine
Reduction of Naphthol Derivatives
The tetrahydronaphthalene core is synthesized by partial hydrogenation of 6-methoxy-1-tetralone. A two-step protocol is proposed:
Birch Reduction :
Aminomethylation :
- The hydroxyl group is converted to a methanesulfonate ester, followed by nucleophilic displacement with sodium azide and subsequent Staudinger reduction to the primary amine:
$$ \text{R-OH} \xrightarrow{\text{MsCl}} \text{R-OMs} \xrightarrow{\text{NaN}3} \text{R-N}3 \xrightarrow{\text{PPh}3, \text{H}2\text{O}} \text{R-NH}_2 $$ - Challenges :
- Steric hindrance at the bridgehead carbon may necessitate prolonged reaction times.
- The hydroxyl group is converted to a methanesulfonate ester, followed by nucleophilic displacement with sodium azide and subsequent Staudinger reduction to the primary amine:
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the carboxylic acid and amine subunits using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$ \text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt}} \text{Amide} $$
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to 25°C
- Reaction Time: 12–16 hours
- Yield: 75–80%
Characterization Data
- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, thiadiazole-H), 7.92–7.88 (m, 2H, aromatic), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH), 3.81 (s, 3H, OCH₃), 2.90–1.70 (m, 8H, tetrahydronaphthalene).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₀N₃O₃S [M+H]⁺: 390.1225; found: 390.1228.
Alternative Synthetic Strategies
Solid-Phase Synthesis
Immobilizing the tetrahydronaphthalene amine on Wang resin enables iterative coupling and cleavage, though yields are typically lower (60–65%).
Enzymatic Amination
Lipase-catalyzed amidation in ionic liquids offers greener alternatives but requires precise control of water activity.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide Coupling | High yield, scalability | Epimerization risk at stereocenters |
| Suzuki-Miyaura Coupling | Regioselective aryl functionalization | Requires pre-functionalized substrates |
| Birch Reduction | Efficient saturation | Cryogenic conditions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing benzo[c][1,2,5]thiadiazole derivatives like this compound?
- Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, hydrazonoyl chlorides or bromides react with hydrazine derivatives in polar solvents (e.g., ethanol or acetonitrile) with triethylamine as a catalyst. Cyclization steps often require iodine in DMF to cleave sulfur atoms and form the thiadiazole core .
- Example Protocol :
Q. How is the compound characterized post-synthesis?
- Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy or hydroxy groups).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak).
- Elemental Analysis : Confirms C, H, N, S composition .
Q. What in vitro assays are standard for evaluating antimicrobial activity?
- Answer : Broth microdilution (MIC determination) against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., B. mycoides), and fungi (e.g., C. albicans). Activity is benchmarked against controls like ampicillin or fluconazole .
- Example Data :
| Compound | MIC (μg/mL) | E. coli | B. mycoides | C. albicans |
|---|---|---|---|---|
| Target Compound | 8–16 | 4–8 | 16–32 | |
| Ampicillin | 2 | 1 | N/A |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Answer : Systematic substitution of functional groups (e.g., methoxy, hydroxy) and core modifications (e.g., pyrazole vs. thiadiazole) are tested. For example:
- Electron-withdrawing groups on the tetrahydronaphthalene moiety enhance antimicrobial activity by improving membrane penetration .
- Hydroxy groups may increase solubility but reduce metabolic stability .
- SAR Table :
| Derivative | Modification | Antimicrobial Potency (vs. Parent) |
|---|---|---|
| 6-Methoxy analog | Methoxy at position 6 | 2x ↑ against B. mycoides |
| Hydroxy-to-acetate | Esterification of hydroxy group | 50% ↓ activity |
Q. What computational tools predict reactivity or optimize synthesis?
- Answer : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energy barriers). AI-driven platforms (e.g., COMSOL Multiphysics) simulate solvent effects or optimize reflux conditions .
- Case Study : AI models reduced reaction time by 40% for analogous thiadiazole syntheses by predicting ideal temperature gradients .
Q. How to resolve contradictions in biological data across studies?
- Answer : Cross-validate assays (e.g., disc diffusion vs. microdilution) and control variables:
- pH Sensitivity : Thiadiazole derivatives show pH-dependent antimicrobial activity (e.g., enhanced at pH 5.5) .
- Strain Variability : Use standardized strains (e.g., ATCC C. albicans SC5314) .
Q. What strategies improve solubility or bioavailability?
- Answer :
- Prodrug Design : Convert hydroxy groups to phosphate esters for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or use particle engineering (e.g., spray drying) to improve dissolution .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
